Benzenecarboximidamide, 4-(2-oxopropyl)-
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Overview
Description
Benzenecarboximidamide, 4-(2-oxopropyl)- is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzenecarboximidamide, characterized by the presence of a 2-oxopropyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(2-oxopropyl)- typically involves the reaction of benzenecarboximidamide with a suitable 2-oxopropylating agent. One common method involves the use of dimethyl (1-diazo-2-oxopropyl)phosphonate as the 2-oxopropylating agent. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and solvents like dichloromethane .
Industrial Production Methods
Industrial production of Benzenecarboximidamide, 4-(2-oxopropyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Benzenecarboximidamide, 4-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase, leading to changes in pH regulation and metabolic processes .
Comparison with Similar Compounds
Benzenecarboximidamide, 4-(2-oxopropyl)- can be compared with other carboxamidine derivatives:
Benzenecarboximidamide: Lacks the 2-oxopropyl group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenecarboximidamide: Contains a methylsulfonyl group instead of the 2-oxopropyl group, resulting in different chemical properties and biological activities.
Similar Compounds
- Benzenecarboximidamide
- 4-(Methylsulfonyl)benzenecarboximidamide
- 2,5-Bis(4-amidinophenyl)furan
- 2-Formamido-N1-(5-phospho-D-ribosyl)acetamidine
Properties
CAS No. |
60925-51-1 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI Key |
KQDVOAFSTVCSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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